Fenadiazole

Descripción

Propiedades

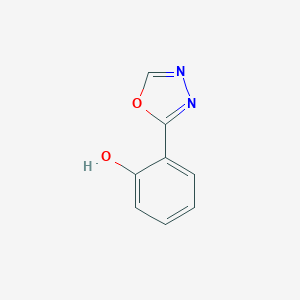

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXXHYENYVYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057608 | |

| Record name | Fenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-65-7 | |

| Record name | Fenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenadiazole [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX6HIZ0IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenadiazole: Unraveling a Potential CNS Modulator

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenadiazole, a compound identified by the chemical name 2-(2-furyl)-1,3,4-oxadiazole, has demonstrated notable effects on the central nervous system (CNS), particularly as a hypnotic agent. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action. Evidence suggests that this compound potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, through a positive allosteric modulation of the GABA-A receptor complex. This interaction leads to an increase in the frequency of chloride channel openings, resulting in neuronal hyperpolarization and a subsequent decrease in neuronal excitability, manifesting as sedative and hypnotic effects. This document provides a comprehensive overview of the experimental data, methodologies, and proposed signaling pathways associated with this compound's action on the CNS.

Introduction

This compound emerged from early investigations into oxadiazole derivatives for their potential pharmacological activities. Initial preclinical studies in the 1970s identified its significant hypnotic properties, distinguishing it from other structural analogs. Its primary therapeutic potential lies in the management of sleep disorders, leveraging its ability to induce and maintain sleep. This guide focuses on the molecular mechanisms underpinning these effects, providing a foundational understanding for further research and development.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating the hypnotic effects of this compound in comparison to other known hypnotic agents.

| Compound | ED₅₀ (Hypnosis, mg/kg, i.p. in mice) | Therapeutic Index (LD₅₀/ED₅₀) | Reference |

| This compound | 100 | 7.9 | |

| Chlordiazepoxide | 25 | 28.0 | |

| Nitrazepam | 2.5 | 280.0 | |

| Meprobamate | 120 | 5.8 |

Table 1: Comparative Hypnotic Potency and Therapeutic Index. Data presented as the effective dose to induce hypnosis in 50% of mice and the ratio of the lethal dose for 50% of mice to the effective dose.

Core Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism of action of this compound on the CNS is its interaction with the GABA-A receptor, a ligand-gated ion channel. Unlike direct agonists that bind to the primary GABA binding site, this compound is believed to act as a positive allosteric modulator, binding to a distinct site on the receptor complex. This binding event enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride (Cl⁻) channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an overall inhibitory effect on the CNS.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound at the GABA-A receptor.

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Protocols

The foundational understanding of this compound's hypnotic effects was established through a series of key preclinical experiments. The methodologies for these are detailed below.

Assessment of Hypnotic Activity in Mice

Objective: To determine the dose-dependent hypnotic effect of this compound and compare its potency with other known hypnotic agents.

Methodology:

-

Animal Model: Male albino mice weighing between 18-22 g were used.

-

Drug Administration: this compound and reference compounds were suspended in a 0.5% carboxymethyl cellulose solution and administered intraperitoneally (i.p.).

-

Dosage Groups: Animals were divided into multiple groups, each receiving a different dose of the test compound. A control group received the vehicle only.

-

Observation: Following administration, mice were placed in individual observation cages.

-

Endpoint (Hypnosis): The primary endpoint was the loss of the righting reflex. This was assessed by placing the mouse on its back; if it remained in that position for more than 30 seconds, it was considered to be in a state of hypnosis.

-

Data Analysis: The number of animals exhibiting hypnosis at each dose level was recorded. The median effective dose (ED₅₀), the dose at which 50% of the animals showed the hypnotic effect, was calculated using a probit analysis method.

Determination of Acute Toxicity (LD₅₀)

Objective: To assess the acute toxicity of this compound and calculate its therapeutic index.

Methodology:

-

Animal Model: Male albino mice were used.

-

Drug Administration: this compound was administered intraperitoneally at various dose levels.

-

Observation Period: The animals were observed for mortality over a 24-hour period.

-

Data Analysis: The median lethal dose (LD₅₀), the dose at which 50% of the animals died, was calculated.

-

Therapeutic Index Calculation: The therapeutic index was determined by the ratio of the LD₅₀ to the ED₅₀ for hypnosis.

Experimental Workflow Diagram

The following diagram outlines the workflow for the preclinical assessment of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its hypnotic effects through positive allosteric modulation of the GABA-A receptor. Its relatively lower therapeutic index compared to benzodiazepines like Nitrazepam suggests a narrower safety margin, which may have limited its clinical development.

Future research should focus on:

-

Receptor Subtype Selectivity: Investigating the binding affinity of this compound for different GABA-A receptor subunit compositions (e.g., α1, α2, α3, α5) to better understand its pharmacological profile and potential for side effects.

-

In Vitro Electrophysiology: Utilizing patch-clamp techniques on neuronal cell cultures to directly measure the effects of this compound on GABA-evoked chloride currents, confirming the proposed mechanism of increased channel opening frequency.

-

Pharmacokinetic Profiling: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to understand its onset and duration of action.

Conclusion

This compound is a hypnotic agent whose mechanism of action is centered on the potentiation of GABAergic inhibition via the GABA-A receptor. While early preclinical data established its efficacy, further in-depth studies are required to fully characterize its pharmacological profile and assess its potential for clinical utility in the context of modern therapeutic standards. The methodologies and data presented in this guide provide a comprehensive foundation for these future investigations.

Fenadiazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole, with the IUPAC name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a heterocyclic organic compound that has garnered interest for its biological activities. Historically, it was investigated for its hypnotic and sedative properties and was marketed under brand names such as Hypnazol, Eudormil, and Viodor.[1][2] Beyond its effects on the central nervous system, this compound and its structural class of 1,3,4-oxadiazoles have been explored for a range of pharmacological applications, including as anticonvulsant, antipyretic, and spasmolytic agents.[1][3] Some derivatives have also been investigated for their potential as fungicides in agricultural applications.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a phenol group attached to a 1,3,4-oxadiazole ring. This unique structure confers its specific chemical and biological properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(1,3,4-Oxadiazol-2-yl)phenol |

| CAS Number | 1008-65-7 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| SMILES | Oc1ccccc1C1=NN=CO1 |

| InChI | InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H |

| Synonyms | Fenadiazol, Phénadiazole, 2-(o-Hydroxyphenyl)-1,3,4-oxadiazole |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Melting Point | 111-112 °C | |

| Boiling Point | 180 °C at 0.1 Torr | |

| Solubility | Soluble in DMSO and Ethanol (≥ 10 mg/ml) | |

| Appearance | Crystals from methanol |

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which this compound belongs, can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a diacylhydrazine derivative. Below is a representative experimental protocol for the synthesis of a 2-(substituted-phenyl)-1,3,4-oxadiazole, which can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of a 2-(Substituted-phenyl)-1,3,4-oxadiazole

This protocol outlines a general two-step process for synthesizing 1,3,4-oxadiazole derivatives, starting from a substituted benzoic acid.

Step 1: Synthesis of the Hydrazide Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the starting substituted benzoic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, a hydrazide derivative, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

-

Reaction Setup: In a separate flask, mix the synthesized hydrazide (1 equivalent) with an appropriate cyclizing agent. A common choice is triethyl orthoformate.

-

Heating: Heat the mixture, often under reflux, for several hours. The reaction time can vary depending on the specific substrates.

-

Monitoring: Track the reaction's progress via TLC.

-

Work-up: After completion, cool the reaction mixture. The desired 2,5-disubstituted 1,3,4-oxadiazole may precipitate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield the pure compound.

dot

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its sedative, hypnotic, and anticonvulsant effects being the most prominent.

Sedative and Hypnotic Activity

Studies have shown that this compound can induce sleep and produce a calming effect. While the precise molecular targets are not fully elucidated, its sedative-hypnotic effects are believed to be mediated through the central nervous system. The hypnotic effects of some 2-phenoxy phenyl-1,3,4-oxadiazole derivatives have been shown to be reduced by flumazenil, a known benzodiazepine antagonist. This suggests that these compounds, and likely this compound itself, exert their effects by interacting with benzodiazepine receptors on the GABA-A receptor complex.

Anticonvulsant Activity

This compound and related 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant properties in various experimental models. The proposed mechanism for this activity also points towards the modulation of the GABAergic system. Benzodiazepines, which are potent anticonvulsants, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure activity.

Proposed Mechanism of Action: GABAergic System Modulation

The available evidence strongly suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, likely at the benzodiazepine binding site.

dot

Caption: Proposed signaling pathway for this compound's action on the GABA-A receptor.

Explanation of the Signaling Pathway:

-

GABA Binding: The inhibitory neurotransmitter GABA binds to its specific site on the GABA-A receptor.

-

This compound Binding: this compound is proposed to bind to the benzodiazepine allosteric site on the same receptor complex.

-

Enhanced Channel Opening: The binding of this compound enhances the effect of GABA, increasing the frequency of the chloride (Cl⁻) channel opening.

-

Chloride Influx: This leads to an increased influx of negatively charged chloride ions into the neuron.

-

Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Neuronal Inhibition: The overall effect is neuronal inhibition, which manifests as the sedative, hypnotic, and anticonvulsant properties of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the aromatic protons of the phenol ring and the proton on the oxadiazole ring.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole ring, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI).

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (162.15 g/mol ), as well as characteristic fragmentation patterns that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

-

Method: HPLC is a valuable tool for determining the purity of this compound and for quantifying its presence in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) can be used.

-

Detection: Detection is typically achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.

dot

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a pharmacologically active molecule with a well-defined chemical structure and a range of biological effects, primarily as a sedative, hypnotic, and anticonvulsant. Its mechanism of action is strongly implicated with the positive allosteric modulation of the GABA-A receptor. The synthetic routes to 1,3,4-oxadiazoles are well-established, allowing for the preparation of this compound and its analogs for further research. The analytical techniques described provide a robust framework for the characterization and quality control of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this compound and related compounds.

References

- 1. Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Fenadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenadiazole, a non-barbiturate hypnotic and sedative agent, emerged in the 1960s as a novel therapeutic option for insomnia. Possessing a unique 2-(o-hydroxyphenyl)-1,3,4-oxadiazole chemical structure, it exhibited a range of effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing the available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to its discontinuation and the era of its development, quantitative data is limited; however, this guide consolidates the existing knowledge to inform contemporary research in sedative-hypnotic drug development.

Introduction

This compound (also known as phénadiazole) was marketed under brand names such as Hypnazol, Eudormil, and Viodor.[1] It was developed by the French pharmaceutical company Laboratoires Jacques Logeais between 1960 and 1962.[1] As a non-barbiturate hypnotic, it was noted for its sedative, anticonvulsant, antithermal, and spasmolytic properties.[1] While it demonstrated marked hypnotic effects in animal studies, its efficacy in humans was variable, leading to its eventual withdrawal from the market.[1] This was attributed to limited therapeutic effectiveness rather than significant safety concerns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(1,3,4-Oxadiazol-2-yl)phenol | |

| Synonyms | Fenadiazol, Phénadiazole, JL-512 | |

| Chemical Formula | C₈H₆N₂O₂ | |

| Molar Mass | 162.148 g·mol⁻¹ | |

| Chemical Structure | A phenol ring substituted at the 2-position with a 1,3,4-oxadiazole ring. |

Pharmacodynamics

Mechanism of Action

The precise molecular mechanism of action for this compound is not well-elucidated in the available literature. However, based on its sedative and hypnotic effects, it is hypothesized to modulate inhibitory neurotransmitter systems in the central nervous system. The two primary putative targets are the GABAergic and histaminergic systems.

Many sedative-hypnotic drugs exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This is often achieved through positive allosteric modulation of the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. While direct evidence for this compound's interaction with the GABA-A receptor is lacking, its pharmacological profile aligns with that of a GABA-A receptor positive allosteric modulator.

Antagonism of histamine H1 receptors in the central nervous system is a known mechanism for inducing sedation. First-generation antihistamines are classic examples of this effect. It is plausible that this compound could exert some of its sedative effects through interaction with the histaminergic system, although this remains speculative.

Pharmacological Effects

The observed pharmacological effects of this compound are summarized in Table 2.

| Effect | Observation | Reference |

| Hypnotic | Marked and profound in animals; variable in humans, inducing sleep for 6-8 hours. | |

| Sedative | Profound sedative properties observed in animal studies. | |

| Anticonvulsant | Possesses anticonvulsant activity. | |

| Antithermal | Exhibits antithermal (antipyretic) effects. | |

| Spasmolytic | Demonstrates spasmolytic (antispasmodic) properties. |

Pharmacokinetics

Toxicology and Safety

This compound was generally well-tolerated in humans at the average therapeutic dosage. The discontinuation of the drug was primarily due to its inconsistent hypnotic effects in the human population, rather than significant adverse events.

Experimental Protocols

Specific experimental protocols for the preclinical and clinical evaluation of this compound are not detailed in the available literature. However, based on its described pharmacological effects, the following standard methodologies would have been employed to characterize its profile.

Assessment of Hypnotic Activity

A common method to assess hypnotic efficacy is the measurement of sleep latency and duration in animal models, such as rodents.

Evaluation of Anticonvulsant Effects

The anticonvulsant properties of a compound are typically evaluated using models of induced seizures in animals.

Conclusion

This compound represents an early exploration into non-barbiturate hypnotics with a unique 1,3,4-oxadiazole scaffold. While its clinical utility was hampered by variable efficacy, its pharmacological profile, encompassing sedative, anticonvulsant, antithermal, and spasmolytic effects, suggests a complex interaction with the central nervous system, likely involving GABAergic and possibly histaminergic pathways. The lack of detailed quantitative data underscores the challenges in retrospectively analyzing older pharmaceutical agents. However, the information available on this compound can still provide valuable insights for medicinal chemists and pharmacologists in the design and development of novel CNS-acting drugs. Further investigation into the pharmacology of 2-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives could uncover new therapeutic leads.

References

Hypothesized Molecular Target: GABA-A Receptor

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Fenadiazole

Introduction

This compound is a non-barbiturate hypnotic and sedative that was developed in the early 1960s.[1] While it was marketed for the treatment of insomnia, it is no longer in use, and its specific molecular mechanism of action remains poorly documented in scientific literature.[1] Characterized by a unique oxadiazole-based chemical structure (C₈H₆N₂O₂), its sedative properties suggest a likely interaction with central nervous system pathways that regulate arousal and sleep, such as the GABAergic system.[1][2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of this compound. Due to the absence of specific binding data for this compound, this document outlines the hypothesized primary target and presents detailed experimental protocols to elucidate its binding characteristics. The methodologies described are the gold standard in receptor pharmacology, ensuring robust and reproducible data generation.

The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA). Its effects are largely mediated through the GABA-A receptor, a ligand-gated ion channel that permits the influx of chloride ions upon activation. This influx leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedative, anxiolytic, and hypnotic effects. Many sedative-hypnotic drugs, including benzodiazepines and barbiturates, exert their effects by modulating the GABA-A receptor.

Given this compound's documented hypnotic and sedative effects, the GABA-A receptor stands out as its most probable molecular target. This guide will, therefore, focus on protocols designed to determine this compound's binding affinity for this receptor complex.

Data Presentation: Quantifying Receptor Binding

Quantitative data from binding assays are typically summarized to provide a clear comparison of ligand affinities and receptor densities. The following tables illustrate the standard format for presenting such data.

Table 1: Example Saturation Binding Assay Data for a GABA-A Receptor Radioligand

This table format is used to present the affinity (Kd) and receptor density (Bmax) for a specific radiolabeled ligand.

| Radioligand | Tissue/Cell Preparation | Kd (nM) | Bmax (fmol/mg protein) |

| [³H]-Flumazenil | Rat Cortical Membranes | 1.5 ± 0.2 | 1250 ± 80 |

| [³H]-Muscimol | Human Recombinant α1β2γ2 | 20 ± 3 | 2100 ± 150 |

Data are hypothetical and for illustrative purposes.

Table 2: Example Competition Binding Assay Data for this compound

This table is used to compare the binding affinity (Ki) of unlabeled test compounds, such as this compound, against a known radioligand.

| Test Compound | Radioligand | IC₅₀ (nM) | Ki (nM) |

| This compound | [³H]-Flumazenil | TBD | TBD |

| Diazepam (Control) | [³H]-Flumazenil | 5.0 ± 0.5 | 2.9 ± 0.3 |

| Unrelated Compound | [³H]-Flumazenil | >10,000 | >10,000 |

TBD: To Be Determined. Control data are illustrative.

Experimental Protocols

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor. They are robust, sensitive, and can be configured to determine key binding parameters. The two primary types are saturation and competition assays.

Protocol 1: Saturation Binding Assay

This experiment determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand. It involves incubating a fixed amount of a receptor preparation with increasing concentrations of the radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the GABA-A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare two sets of tubes or a 96-well plate for each radioligand concentration.

-

Total Binding: To each well, add the membrane preparation (e.g., 50-100 µg protein), assay buffer, and the radioligand at varying concentrations (typically 8-12 concentrations spanning 0.1 to 10 times the expected Kd).

-

Non-specific Binding (NSB): To a parallel set of wells, add the same components plus a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam) to saturate the receptors. This measures the binding of the radioligand to non-receptor components.

-

-

Incubation and Filtration:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding against the radioligand concentration. Analyze the resulting saturation curve using non-linear regression to determine Kd and Bmax.

-

Protocol 2: Competition Binding Assay

This experiment determines the affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radioligand from the receptor.

Methodology:

-

Membrane Preparation: Follow the same procedure as described in the Saturation Binding Assay.

-

Assay Setup:

-

Prepare tubes or a 96-well plate.

-

To each well, add the membrane preparation, assay buffer, and a fixed concentration of the selected radioligand (typically at or below its Kd value).

-

Add the unlabeled test compound (this compound) at a range of concentrations (e.g., 10-12 concentrations covering several orders of magnitude).

-

Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of an unlabeled competitor).

-

-

Incubation, Filtration, and Quantification: Follow the same procedures as described in the Saturation Binding Assay.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

While this compound has fallen out of clinical use, understanding its molecular interactions is of academic and scientific interest. Its unique oxadiazole structure may offer insights into novel pharmacophores for sedative-hypnotic drug design. The absence of existing receptor binding data necessitates a foundational investigation. By hypothesizing the GABA-A receptor as the primary target, this guide provides a detailed, actionable framework for elucidating the binding affinity and receptor profile of this compound. The successful execution of these saturation and competition binding assays will generate the critical quantitative data needed to confirm its molecular target and characterize its mechanism of action at the receptor level.

References

The Resurgence of the Oxadiazole Scaffold: A Deep Dive into Fenadiazole Derivatives and their Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Forgotten Hypnotic to a Versatile Pharmacophore

Fenadiazole, a non-barbiturate hypnotic agent introduced in the 1960s, has long been discontinued and largely relegated to the annals of pharmaceutical history. Chemically known as 2-(o-hydroxyphenyl)-1,3,4-oxadiazole, its clinical use was short-lived due to variable efficacy. However, the core 1,3,4-oxadiazole moiety of this compound has emerged as a "privileged scaffold" in modern medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This guide explores the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antifungal and antibacterial potential, providing a comprehensive resource for the design and development of new therapeutic agents.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which this compound derivatives belong, is well-established. A common and versatile method involves the cyclodehydration of 1,2-diacylhydrazines. This approach allows for the introduction of a wide variety of substituents at the 2 and 5 positions of the oxadiazole ring, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) of 1,3,4-Oxadiazole Derivatives

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings attached to the core heterocycle. Extensive research has led to the identification of key structural features that govern their antifungal and antibacterial efficacy.

Antifungal Activity

1,3,4-oxadiazole derivatives have shown significant promise as antifungal agents, with several studies demonstrating their potent activity against a range of pathogenic fungi. The substituents at the 2 and 5 positions of the oxadiazole ring play a crucial role in determining the antifungal potency.

Table 1: Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives against Fungal Pathogens

| Compound ID | R1 | R2 | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

| 1a | Phenyl | 4-Chlorophenyl | 16 | 32 | [1] |

| 1b | Phenyl | 4-Nitrophenyl | 8 | 16 | [1] |

| 1c | Phenyl | 2,4-Dichlorophenyl | 4 | 8 | [1] |

| 2a | 4-Methoxyphenyl | 4-Chlorophenyl | 32 | 64 | [2] |

| 2b | 4-Methoxyphenyl | 4-Nitrophenyl | 16 | 32 | [2] |

| 2c | 4-Methoxyphenyl | 2,4-Dichlorophenyl | 8 | 16 | |

| 3a | 2-Hydroxyphenyl | 4-Chlorophenyl | 8 | 16 | |

| 3b | 2-Hydroxyphenyl | 4-Nitrophenyl | 4 | 8 | |

| 3c | 2-Hydroxyphenyl | 2,4-Dichlorophenyl | 2 | 4 |

Key SAR Insights for Antifungal Activity:

-

Electron-withdrawing groups on the R2 phenyl ring, such as nitro (-NO2) and chloro (-Cl) groups, generally enhance antifungal activity. The presence of multiple electron-withdrawing groups, as seen in the 2,4-dichlorophenyl substituted compounds, often leads to a significant increase in potency.

-

The presence of a hydroxyl group at the ortho position of the R1 phenyl ring (the original this compound substitution pattern) appears to be beneficial for antifungal activity, particularly when combined with electron-withdrawing groups on the R2 ring.

-

The introduction of an electron-donating group , such as a methoxy group (-OCH3), on the R1 phenyl ring tends to decrease antifungal activity.

Antibacterial Activity

The 1,3,4-oxadiazole scaffold has also been successfully exploited to develop potent antibacterial agents, including activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives against Bacterial Pathogens

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 4a | Phenyl | 4-Fluorophenyl | 8 | 16 | |

| 4b | Phenyl | 4-Bromophenyl | 4 | 8 | |

| 4c | Phenyl | 4-Trifluoromethylphenyl | 2 | 4 | |

| 5a | 4-Pyridyl | 4-Fluorophenyl | 4 | 8 | |

| 5b | 4-Pyridyl | 4-Bromophenyl | 2 | 4 | |

| 5c | 4-Pyridyl | 4-Trifluoromethylphenyl | 1 | 2 | |

| 6a | Thien-2-yl | 4-Fluorophenyl | 16 | 32 | |

| 6b | Thien-2-yl | 4-Bromophenyl | 8 | 16 | |

| 6c | Thien-2-yl | 4-Trifluoromethylphenyl | 4 | 8 |

Key SAR Insights for Antibacterial Activity:

-

Similar to antifungal activity, electron-withdrawing groups on the R2 phenyl ring, particularly halogens (F, Br) and the trifluoromethyl (-CF3) group, are crucial for potent antibacterial activity.

-

Replacing the R1 phenyl ring with a heteroaromatic ring , such as a 4-pyridyl group, can significantly enhance antibacterial potency. This is likely due to the ability of the pyridine nitrogen to form additional interactions with the biological target.

-

The presence of a thiophene ring at the R1 position generally results in lower antibacterial activity compared to a phenyl or pyridyl ring.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A mixture of an appropriate carboxylic acid (1 mmol) and a hydrazide (1 mmol) is dissolved in phosphorus oxychloride (5 mL). The reaction mixture is refluxed for 5-7 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured into crushed ice and the resulting solid is filtered, washed with a saturated sodium bicarbonate solution, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of the synthesized compounds is determined by the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1000 µg/mL.

-

Serial Dilutions: Serial two-fold dilutions of the stock solutions are made in a 96-well microtiter plate with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: The microbial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with various biological targets. While the exact mechanisms are still under investigation for many compounds, several key targets have been proposed.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A plausible mechanism of action for the antifungal activity of some 1,3,4-oxadiazole derivatives is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

References

Spectroscopic Analysis of Fenadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenadiazole is a hypnotic and sedative agent with a unique oxadiazole-based chemical structure.[1] While it is no longer marketed, its structural motifs remain of interest in medicinal chemistry. This guide provides a comprehensive overview of the spectroscopic techniques that would be employed for the analysis of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the theoretical application of key spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Generalized experimental protocols and representative data for analogous compounds are presented to illustrate the analytical workflow. This guide serves as a practical framework for researchers involved in the characterization of this compound or structurally related compounds.

Introduction to this compound

This compound, chemically known as 2-(1,3,4-Oxadiazol-2-yl)phenol, is a small organic molecule with the molecular formula C₈H₆N₂O₂ and a molar mass of 162.148 g·mol⁻¹[1][2][3]. It was previously marketed under brand names such as Hypnazol and Eudormil for the treatment of insomnia.[1] The structural elucidation and purity assessment of such pharmaceutical compounds heavily rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, functional groups, atomic connectivity, and overall molecular weight.

General Workflow for Spectroscopic Analysis

The comprehensive characterization of a pharmaceutical compound like this compound involves a multi-faceted spectroscopic approach. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the spectroscopic analysis of a pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and oxadiazole rings in this compound, is expected to result in characteristic absorption bands in the UV region.

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~280 | ~10,000 |

| Ethanol | ~282 | ~11,000 |

Generalized Experimental Protocol for UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

-

-

Analysis:

-

Record the UV spectrum from 200 to 400 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Quantification (Optional):

-

Prepare a calibration curve by measuring the absorbance of at least five standard solutions of known concentrations at the λmax.

-

Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=N stretch | Oxadiazole ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1260-1200 | C-O stretch | Phenolic ether-like |

Generalized Experimental Protocol for FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is commonly used.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Analysis:

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Data Interpretation:

-

Assign the observed absorption bands to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (¹H and ¹³C).

Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Phenolic -OH |

| ~8.0 | d | 1H | Aromatic H |

| ~7.5 | t | 1H | Aromatic H |

| ~7.2 | t | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~9.5 | s | 1H | Oxadiazole H |

Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C of Oxadiazole (adjacent to O) |

| ~160 | C of Oxadiazole (adjacent to N) |

| ~155 | Phenolic C-OH |

| ~135-120 | Aromatic CH |

| ~115 | Aromatic C (ipso to oxadiazole) |

Generalized Experimental Protocol for NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

-

-

Data Interpretation:

-

Analyze chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 163.0502 | [M+H]⁺ |

| ESI- | 161.0356 | [M-H]⁻ |

Generalized Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole) is used.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, a general experimental workflow for the spectroscopic characterization of a novel compound is presented below.

Caption: A typical workflow for the structural elucidation of a novel compound using various spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound, as outlined in this guide, would involve a synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry. While specific experimental data for this compound is scarce, the generalized protocols and expected data presented here provide a solid foundation for researchers to characterize this compound or other structurally similar molecules. This comprehensive approach ensures the unambiguous determination of the chemical structure and purity, which are critical aspects of drug development and quality control.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Hypnotic Effects of Fenadiazole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the hypnotic properties of Fenadiazole, a non-barbiturate sedative-hypnotic, using established preclinical animal models. The described methodologies are designed to deliver robust and reproducible data for the evaluation of novel hypnotic agents.

This compound, a compound with a unique oxadiazole-based chemical structure, has been historically described as possessing marked sedative and hypnotic properties in animals.[1] While it is no longer marketed for human use, its unique structure and mode of action warrant investigation.[1][2] These protocols are applicable for re-evaluating this compound or for screening new chemical entities with similar structural motifs. The primary animal models utilized are mice and rats, which are well-established for CNS drug screening.[3][4]

Core Experimental Protocols

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) and observe any overt signs of toxicity of this compound.

Protocol:

-

Animals: Healthy, adult Swiss albino mice (20-25g) or Wistar rats (200-220g) of either sex are used. Animals are acclimatized for at least 5 days prior to the experiment.

-

Groups: A minimum of 4 groups of 6 animals each are used.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) in escalating doses. A control group receives the vehicle only.

-

Observation: Animals are observed continuously for the first 4 hours and then periodically for up to 72 hours for any signs of toxicity, such as convulsions, sedation, hyperactivity, or mortality.

-

LD50 Calculation: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Illustrative Data Presentation:

| Dose (mg/kg, p.o.) | Number of Animals | Mortality within 72h | Observed Toxic Signs |

| Vehicle Control | 6 | 0 | None |

| 500 | 6 | 0 | Mild sedation |

| 1000 | 6 | 1 | Pronounced sedation, ataxia |

| 2000 | 6 | 3 | Severe sedation, loss of righting reflex |

| 4000 | 6 | 6 | - |

Assessment of Sedative Activity

Objective: To evaluate the sedative effects of this compound by measuring changes in spontaneous motor activity.

a) Open Field Test (OFT)

Protocol:

-

Apparatus: An open field apparatus, typically a square arena with the floor divided into smaller squares.

-

Animals: Mice are individually placed in the center of the open field.

-

Drug Administration: this compound or vehicle is administered 30 minutes prior to the test.

-

Data Collection: The number of squares crossed with all four paws (ambulation) and the number of rearings are recorded for a 5-10 minute period.

-

Analysis: A significant decrease in ambulation and rearing compared to the control group indicates a sedative effect.

b) Hole-Board Test

Protocol:

-

Apparatus: A board with evenly spaced holes into which the animal can poke its head.

-

Animals: Mice are placed on the board.

-

Drug Administration: this compound or vehicle is administered 30 minutes prior to the test.

-

Data Collection: The number of head dips into the holes is counted over a 5-minute period.

-

Analysis: A reduction in the number of head dips suggests a sedative effect.

Illustrative Data Presentation for Sedative Activity:

| Treatment | Dose (mg/kg, i.p.) | Number of Squares Crossed (Mean ± SEM) | Number of Rearings (Mean ± SEM) | Number of Head Dips (Mean ± SEM) |

| Vehicle Control | - | 150 ± 12.5 | 35 ± 4.2 | 25 ± 3.1 |

| Diazepam (Standard) | 1 | 75 ± 8.1 | 15 ± 2.5 | 12 ± 1.8 |

| This compound | 50 | 110 ± 10.2 | 25 ± 3.8 | 18 ± 2.5 |

| This compound | 100 | 60 ± 7.5 | 12 ± 1.9 | 9 ± 1.5 |

| This compound | 200 | 35 ± 5.3 | 7 ± 1.2 | 5 ± 1.1 |

| p < 0.05 compared to Vehicle Control |

Assessment of Hypnotic Activity (Potentiation of Barbiturate-Induced Sleep)

Objective: To determine if this compound enhances the hypnotic effect of a sub-hypnotic dose of a barbiturate like pentobarbital or thiopental sodium.

Protocol:

-

Animals: Mice are used for this assay.

-

Drug Administration:

-

Test groups receive varying doses of this compound.

-

A control group receives the vehicle.

-

A standard group receives a known hypnotic agent (e.g., Diazepam).

-

-

Barbiturate Administration: 30 minutes after the initial drug administration, a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) is administered to all animals.

-

Data Collection:

-

Onset of Sleep (Latency): The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

Duration of Sleep: The time from the loss to the regaining of the righting reflex is measured.

-

-

Analysis: A significant decrease in the onset of sleep and a significant increase in the duration of sleep compared to the control group indicate hypnotic activity.

Illustrative Data Presentation for Hypnotic Activity:

| Treatment | Dose (mg/kg, i.p.) | Onset of Sleep (minutes, Mean ± SEM) | Duration of Sleep (minutes, Mean ± SEM) |

| Vehicle + Pentobarbital | - | 12.5 ± 1.8 | 25.4 ± 3.2 |

| Diazepam + Pentobarbital | 1 | 5.2 ± 0.9 | 68.7 ± 5.1 |

| This compound + Pentobarbital | 50 | 9.8 ± 1.2 | 45.1 ± 4.5 |

| This compound + Pentobarbital | 100 | 6.1 ± 0.8 | 85.3 ± 6.8 |

| This compound + Pentobarbital | 200 | 4.5 ± 0.6 | 120.6 ± 8.2 |

| p < 0.05 compared to Vehicle Control |

Assessment of Motor Coordination (Rota-Rod Test)

Objective: To assess any potential motor impairment caused by this compound, which is a common side effect of sedative-hypnotics.

Protocol:

-

Apparatus: A rotating rod apparatus (Rota-rod).

-

Training: Animals are trained to stay on the rotating rod for a set period (e.g., 2-5 minutes). Animals that fail to meet the criterion are excluded.

-

Drug Administration: Trained animals are treated with this compound, vehicle, or a standard drug.

-

Testing: 30 minutes after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

-

Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.

Illustrative Data Presentation for Motor Coordination:

| Treatment | Dose (mg/kg, i.p.) | Latency to Fall (seconds, Mean ± SEM) |

| Vehicle Control | - | 175.4 ± 10.2 |

| Diazepam (Standard) | 1 | 80.2 ± 7.5 |

| This compound | 50 | 150.8 ± 9.8 |

| This compound | 100 | 110.5 ± 8.1 |

| This compound | 200 | 65.3 ± 6.4 |

| p < 0.05 compared to Vehicle Control |

Experimental Workflows and Signaling Pathways

Caption: Workflow for preclinical evaluation of this compound's hypnotic effects.

While the precise mechanism of action for this compound is not well-documented, it is hypothesized to interact with CNS pathways involved in sedation, similar to other hypnotics that modulate the GABAergic system. Benzodiazepines and many non-benzodiazepine hypnotics enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, and anxiolytic effects.

Caption: Hypothesized GABAergic mechanism of action for this compound.

References

Application Note: A Proposed High-Performance Liquid Chromatography Method for the Determination of Fenadiazole

Abstract

This application note outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fenadiazole. This compound, a former hypnotic and sedative medication, is a small organic molecule with an oxadiazole-based chemical structure.[1][2] The proposed method is designed to be a starting point for researchers, scientists, and drug development professionals who may need to analyze this compound for research, quality control, or stability testing purposes. The method is based on established principles of HPLC for the analysis of small aromatic pharmaceutical compounds and is intended for further development and validation.

Introduction

This compound, chemically known as 2-(1,3,4-Oxadiazol-2-yl)phenol, was previously marketed under trade names such as Hypnazol.[1][3] Although no longer in widespread use, there may be a need for a reliable analytical method for its determination in various contexts, such as in forensic analysis, degradation studies, or in the assessment of historical pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds in complex mixtures.[4] This document provides a detailed protocol for a proposed HPLC method for this compound, which can serve as a robust foundation for method development and validation activities.

Chemical Information

| Compound | This compound |

| IUPAC Name | 2-(1,3,4-Oxadiazol-2-yl)phenol |

| CAS Number | 1008-65-7 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Chemical Structure |

|

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade formic acid or phosphoric acid for mobile phase pH adjustment.

-

Standards: this compound reference standard of known purity.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The following are proposed starting conditions and may require optimization.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 17 | |

| 18 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |

| Run Time | 25 minutes |

Sample Preparation

-

For Bulk Drug: Accurately weigh a known amount of the this compound bulk drug, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

-

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer to a volumetric flask and add the diluent.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the diluent and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Development and Validation Considerations

This proposed method should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by performing forced degradation studies (acid, base, oxidation, heat, light).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked placebo samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Data Presentation

The following tables should be populated with experimental data during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | To be determined |

| Theoretical Plates | ≥ 2000 | To be determined |

| %RSD of Peak Area (n=6) | ≤ 2.0% | To be determined |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | To be determined |

| 10 | To be determined |

| 25 | To be determined |

| 50 | To be determined |

| 100 | To be determined |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | To be determined | To be determined | To be determined |

| 100% | To be determined | To be determined | To be determined |

| 120% | To be determined | To be determined | To be determined |

Table 4: Precision Data

| Repeatability (%RSD) | Intermediate Precision (%RSD) | |

| Concentration 1 | To be determined | To be determined |

| Concentration 2 | To be determined | To be determined |

| Concentration 3 | To be determined | To be determined |

Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a solid starting point for the reliable determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a common and effective approach for the analysis of small pharmaceutical molecules. The method is expected to be specific, linear, accurate, and precise upon full validation. This application note serves as a comprehensive guide for researchers and scientists to develop and implement a validated analytical method for this compound.

References

Application Notes and Protocols for the Use of Fenadiazole in Rodent Models of Insomnia

Disclaimer: Fenadiazole is a fictional compound. The following application notes and protocols are based on the well-characterized non-benzodiazepine hypnotic agent, Eszopiclone, which is a positive allosteric modulator of the GABA-A receptor. This document is intended to provide researchers, scientists, and drug development professionals with a detailed guide for studying novel hypnotic compounds with a similar mechanism of action in rodent models of insomnia.

Introduction

This compound is a novel non-benzodiazepine hypnotic agent under investigation for the treatment of insomnia. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in rodent models of insomnia, and expected outcomes based on preclinical data from analogous compounds.

Mechanism of Action

This compound, like other "Z-drugs," is a positive allosteric modulator of the GABA-A receptor.[1][2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] this compound binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself, but near the benzodiazepine binding site.[2][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to a decrease in neuronal excitability and promoting sedation and sleep.

Signaling Pathway of this compound

Rodent Models of Insomnia

Several rodent models can be utilized to assess the efficacy of this compound. The choice of model depends on the specific aspect of insomnia being investigated (e.g., sleep onset, sleep maintenance).

-

Stress-Induced Insomnia: Acute or chronic stress models are commonly used to induce sleep disturbances in rodents, mimicking stress-related insomnia in humans.

-

Novel Environment/Cage Change: Placing a rodent in a new cage can induce a "first-night effect," characterized by increased wakefulness and reduced sleep, which is a useful model for transient insomnia.

-

Pharmacologically-Induced Insomnia: Stimulants such as caffeine can be used to induce a state of hyperarousal and sleep fragmentation.

Experimental Protocols

Animals

Male Sprague Dawley rats (250-300g) or C57BL/6J mice (8-10 weeks old) are commonly used for sleep studies. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM) and provided with ad libitum access to food and water.

Surgical Implantation of EEG/EMG Electrodes

To accurately measure sleep-wake states, surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes is necessary.

Protocol:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

-

Implant EMG wire electrodes into the nuchal (neck) muscles.

-

Secure the electrode assembly to the skull with dental acrylic.

-

Suture the incision and allow the animal a recovery period of at least one week.

Stress-Induced Insomnia Model Protocol

Protocol:

-

Following the post-operative recovery period, habituate the animals to the recording chambers and cables for 2-3 days.

-

On the experimental day, subject the animals to a stressor. A common method is restraint stress, where the animal is placed in a well-ventilated restraint tube for a period of 1-2 hours.

-

Immediately following the stressor, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Record EEG/EMG data for the subsequent 4-6 hours or for a full 24-hour cycle.

This compound Administration

This compound should be dissolved in an appropriate vehicle (e.g., saline with 5% Tween 80). Administration can be performed via intraperitoneal (i.p.) injection or oral gavage (p.o.). Doses should be determined based on dose-response studies. For a compound analogous to Eszopiclone, effective doses in rodents typically range from 1 to 10 mg/kg.

EEG/EMG Recording and Analysis

Protocol:

-

Connect the animal's head-mounted electrodes to a recording cable attached to a commutator, allowing for free movement.

-

Amplify and filter the EEG (0.5-35 Hz) and EMG (10-100 Hz) signals.

-

Digitize the signals at a sampling rate of at least 128 Hz.

-

Score the sleep-wake states in 10-30 second epochs as:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (very low EMG activity).

-

-

Analyze the data for key sleep parameters:

-

Sleep Latency: Time from injection to the first continuous NREM sleep epoch.

-

Total Sleep Time: Duration of NREM and REM sleep.

-

Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.

-

Wake After Sleep Onset (WASO): Duration of wakefulness after the initial onset of sleep.

-

Bout Duration and Number: Average length and number of individual sleep/wake episodes.

-

Experimental Workflow

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Sleep Latency and Total Sleep Time in a Rodent Model of Stress-Induced Insomnia

| Treatment Group | Dose (mg/kg) | N | Latency to NREM Sleep (min) | Total NREM Sleep (min) | Total REM Sleep (min) | Total Sleep Time (min) |

| Vehicle | - | 10 | 25.4 ± 3.1 | 120.5 ± 8.2 | 15.2 ± 2.5 | 135.7 ± 9.8 |

| This compound | 1 | 10 | 18.2 ± 2.5 | 145.8 ± 7.5 | 14.8 ± 2.1 | 160.6 ± 8.9 |

| This compound | 3 | 10 | 12.5 ± 1.8 | 168.3 ± 9.1 | 12.1 ± 1.9 | 180.4 ± 10.2** |

| This compound | 10 | 10 | 8.1 ± 1.2 | 185.6 ± 10.3 | 9.5 ± 1.5 | 195.1 ± 11.1*** |

*Data are presented as mean ± SEM. Data is hypothetical and based on expected outcomes for a compound like Eszopiclone. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Sleep Architecture

| Treatment Group | Dose (mg/kg) | N | Wake After Sleep Onset (min) | NREM Bout Duration (min) | REM Bout Duration (min) | Number of Awakenings |

| Vehicle | - | 10 | 45.2 ± 5.3 | 2.5 ± 0.3 | 1.8 ± 0.2 | 18.4 ± 2.1 |

| This compound | 1 | 10 | 35.8 ± 4.1 | 3.1 ± 0.4 | 1.7 ± 0.2 | 14.2 ± 1.8 |

| This compound | 3 | 10 | 28.1 ± 3.5 | 3.8 ± 0.5* | 1.5 ± 0.1 | 11.5 ± 1.5 |

| This compound | 10 | 10 | 20.5 ± 2.9 | 4.5 ± 0.6** | 1.3 ± 0.1* | 8.9 ± 1.2 |

*Data are presented as mean ± SEM. Data is hypothetical and based on expected outcomes for a compound like Eszopiclone. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Expected Outcomes and Interpretation

-

Efficacy: this compound is expected to dose-dependently decrease the latency to NREM sleep and increase total sleep time, primarily by increasing the duration of NREM sleep. It should also reduce wakefulness after sleep onset, indicating improved sleep maintenance.

-

REM Sleep: At higher doses, this compound may suppress REM sleep, a common effect of GABAergic hypnotics.

-

Sleep Architecture: An effective hypnotic like this compound should increase the duration of NREM sleep bouts and decrease the number of awakenings, indicating a consolidation of sleep.

Conclusion